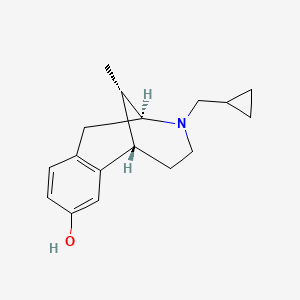
(+)-Cycloazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Cycloazocine is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It was first synthesized in the 1960s and has been studied for its potential use as a pain reliever. Unlike many other opioids, this compound exhibits mixed agonist-antagonist properties, which means it can activate certain opioid receptors while blocking others. This unique characteristic has made it a subject of interest in both medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cycloazocine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: This involves the cyclization of a suitable precursor to form the benzomorphan skeleton.
Introduction of the Azocine Ring: The azocine ring is introduced through a series of reactions, including alkylation and cyclization.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反应分析
Types of Reactions
(+)-Cycloazocine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, which can be used to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
科学研究应用
(+)-Cycloazocine has been studied extensively in scientific research due to its unique pharmacological properties. Some of its applications include:
Chemistry: Used as a model compound to study the structure-activity relationships of opioids.
Biology: Investigated for its effects on opioid receptors and its potential to modulate pain pathways.
Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opioids.
作用机制
(+)-Cycloazocine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist at mu opioid receptors. This dual action is believed to contribute to its analgesic properties while reducing the risk of addiction and respiratory depression commonly associated with mu opioid receptor agonists.
相似化合物的比较
Similar Compounds
Pentazocine: Another benzomorphan with mixed agonist-antagonist properties.
Butorphanol: A synthetic opioid with similar receptor activity.
Nalbuphine: An opioid analgesic with mixed agonist-antagonist effects.
Uniqueness
What sets (+)-Cycloazocine apart from these compounds is its specific receptor binding profile and its potential for reduced side effects. Its unique combination of kappa agonism and mu antagonism makes it a promising candidate for further research and development.
属性
分子式 |
C17H23NO |
|---|---|
分子量 |
257.37 g/mol |
IUPAC 名称 |
(1S,9S,13S)-10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1 |
InChI 键 |
XWFDYGTVEQDYDK-KCTSRDHCSA-N |
手性 SMILES |
C[C@H]1[C@@H]2CCN([C@H]1CC3=C2C=C(C=C3)O)CC4CC4 |
规范 SMILES |
CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




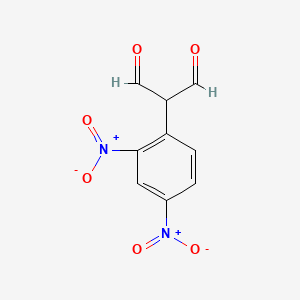
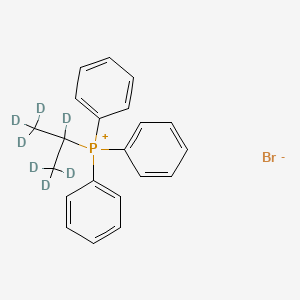
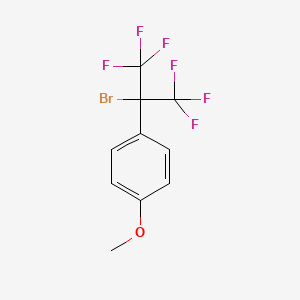
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)

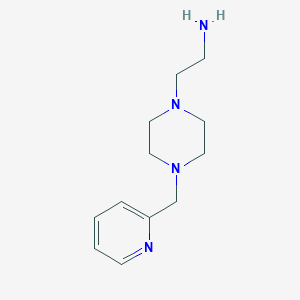
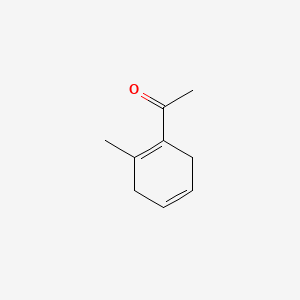
![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
